Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with an amino group, a fluorine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate typically involves multi-step organic reactionsThe final step involves esterification with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. The tert-butyl ester group can improve the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3-fluoropyridine-2-carboxylate
- Tert-butyl 4-amino-5-chloropyridine-2-carboxylate
- Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Uniqueness
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-amino-5-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYFPJDYKSPUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.